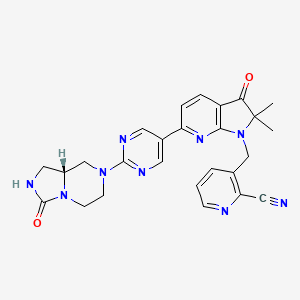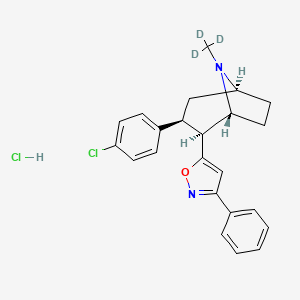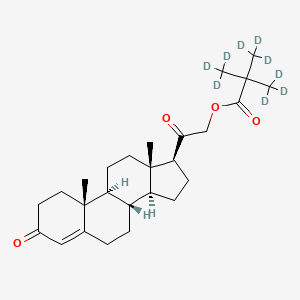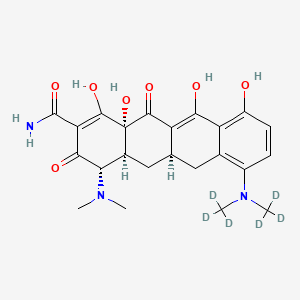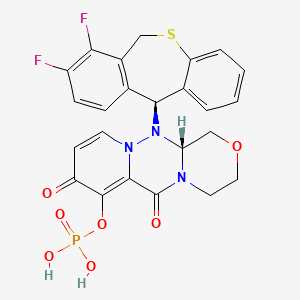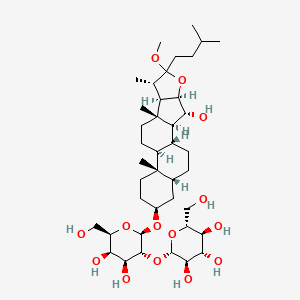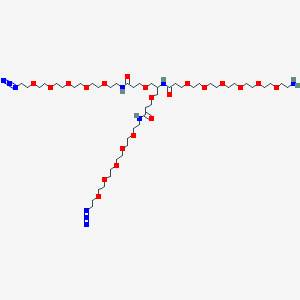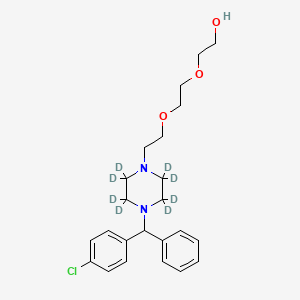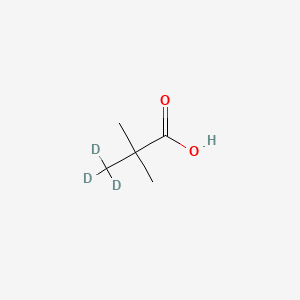
Pivalic-d3 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pivalic-d3 Acid, also known as 2,2-Dimethylpropanoic-d3 Acid, is a deuterated form of pivalic acid. It is a carboxylic acid with the molecular formula (CD3)3CCO2H. This compound is often used in scientific research due to its unique properties, including its stability and resistance to hydrolysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pivalic-d3 Acid can be synthesized through the hydrocarboxylation of isobutene via the Koch reaction. The reaction involves isobutene, carbon monoxide, and water in the presence of an acid catalyst such as hydrogen fluoride . Another method involves the oxidation of pinacolone with chromic acid . Additionally, the Grignard reagent formed from tert-butyl chloride can be carbonated to yield pivalic acid, which can then be deuterated to produce this compound .
Industrial Production Methods
On an industrial scale, this compound is produced by the aldol condensation of isobutyraldehyde and formaldehyde under acidic conditions to generate pivalaldehyde, which is then oxidized to form pivalic acid . The deuteration process involves replacing the hydrogen atoms with deuterium, typically using deuterated reagents.
Análisis De Reacciones Químicas
Types of Reactions
Pivalic-d3 Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form tert-butyl alcohol.
Substitution: The carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: tert-Butyl alcohol.
Substitution: Acyl chloride derivatives.
Aplicaciones Científicas De Investigación
Pivalic-d3 Acid is used in various scientific research applications:
Chemistry: It is employed as a co-catalyst in palladium-catalyzed C-H functionalization reactions.
Biology: It is used in the study of metabolic pathways and biosynthesis of branched fatty acids.
Medicine: This compound is used in the synthesis of pharmaceuticals, including semisynthetic penicillins.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of Pivalic-d3 Acid involves its role as a co-catalyst in various chemical reactions. It assists in the activation of C-H bonds, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds . The molecular targets include the active sites of catalysts such as palladium and rhodium complexes .
Comparación Con Compuestos Similares
Pivalic-d3 Acid is similar to other carboxylic acids such as valeric acid, 2-Methylbutanoic acid, and 3-Methylbutanoic acid . its unique properties, such as resistance to hydrolysis and stability, make it distinct. Unlike its non-deuterated counterpart, this compound is used in specialized applications where the presence of deuterium is beneficial, such as in NMR spectroscopy and kinetic isotope effect studies .
Similar Compounds
- Valeric Acid
- 2-Methylbutanoic Acid
- 3-Methylbutanoic Acid
Propiedades
Fórmula molecular |
C5H10O2 |
|---|---|
Peso molecular |
105.15 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3 |
Clave InChI |
IUGYQRQAERSCNH-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C)(C)C(=O)O |
SMILES canónico |
CC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


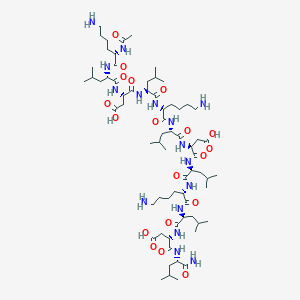
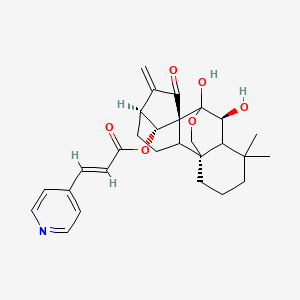
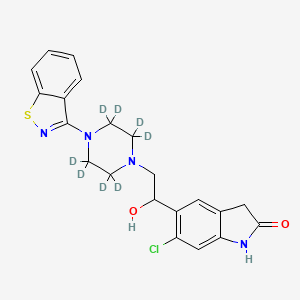
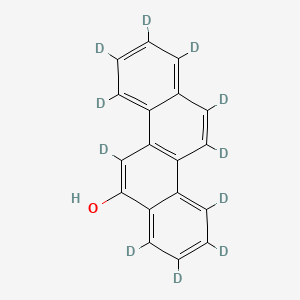
![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)

